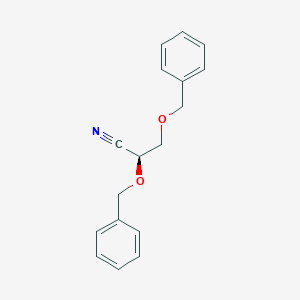

(2S)-2,3-Bis(benzyloxy)propanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

183582-99-2 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

(2S)-2,3-bis(phenylmethoxy)propanenitrile |

InChI |

InChI=1S/C17H17NO2/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17H,12-14H2/t17-/m0/s1 |

InChI Key |

XBAGTIHYWSDVIT-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](C#N)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C#N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2,3 Bis Benzyloxy Propanenitrile

Precursor Chemistry and Starting Material Derivatization Strategies

The foundation of a successful enantioselective synthesis lies in the judicious selection and manipulation of starting materials. For a molecule like (2S)-2,3-Bis(benzyloxy)propanenitrile, the strategic use of chiral pool precursors and the controlled introduction of protecting groups are paramount.

Utilization of Chiral Pool Precursors in the Synthesis of this compound

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.govacs.org This approach circumvents the need for de novo asymmetric synthesis of the initial chiral centers. Carbohydrates, with their inherent chirality and abundance, are particularly prominent in chiral pool synthesis. nih.govacs.org

For the synthesis of this compound, a logical and frequently employed chiral precursor is D-glyceraldehyde . Its three-carbon backbone and pre-existing stereocenter at what will become the C2 position make it an ideal starting point. A common and practical source for protected D-glyceraldehyde is the oxidative cleavage of D-mannitol, a readily available sugar alcohol. masterorganicchemistry.com This process typically involves the protection of the diols as acetonides followed by cleavage with an oxidizing agent like sodium periodate (B1199274) to yield 2,3-O-isopropylidene-D-glyceraldehyde. masterorganicchemistry.com

Strategies for the Stereoselective Installation of Benzyloxy Protecting Groups

With the chiral backbone established, the next critical step involves the introduction of the two benzyloxy groups. The benzyl (B1604629) ether is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenation. The stereoselective installation of these groups is crucial to maintain the integrity of the chiral centers.

Starting from a protected D-glyceraldehyde derivative, such as 2,3-O-isopropylidene-D-glyceraldehyde, a common strategy involves the reduction of the aldehyde to the corresponding alcohol, followed by benzylation of the resulting primary and secondary hydroxyl groups after deprotection of the acetonide.

A key transformation in many synthetic routes is the benzylation of hydroxyl groups. A widely used method is the Williamson ether synthesis, employing a strong base such as sodium hydride (NaH) and benzyl bromide (BnBr). The reaction conditions must be carefully controlled to ensure complete benzylation without epimerization or other side reactions.

Enantioselective Synthesis Approaches to this compound and its Structural Motifs

While the chiral pool approach provides a strong foundation, the creation of the nitrile-bearing stereocenter often requires further stereoselective bond formation. This section explores catalytic asymmetric methodologies and diastereoselective control in the formation of the cyanohydrin moiety.

Catalytic Asymmetric Methodologies

The direct asymmetric addition of a cyanide source to an aldehyde, known as the cyanohydrin synthesis, is a powerful method for creating a new stereocenter. chim.it A variety of chiral catalysts have been developed to facilitate this transformation with high enantioselectivity. These catalysts often involve a chiral ligand coordinated to a metal center, which activates the aldehyde and directs the nucleophilic attack of the cyanide. chim.it

While not directly applied to the synthesis of this compound in a single step from an achiral precursor, the principles of catalytic asymmetric cyanohydrin synthesis are fundamental to understanding the formation of the C2 stereocenter.

Diastereoselective Control in Synthetic Pathways Leading to this compound

In the context of synthesizing this compound from a chiral precursor like 2,3-bis(benzyloxy)propanal, the key step is the diastereoselective addition of a cyanide nucleophile to the aldehyde. The pre-existing stereocenter at the alpha-position to the aldehyde significantly influences the facial selectivity of the incoming nucleophile. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis.

The stereochemical outcome of the cyanation of α-alkoxy aldehydes is often rationalized using the Felkin-Ahn model. This model predicts that the nucleophile will attack the carbonyl group from the face opposite to the largest substituent, which in this case is the benzyloxymethyl group. The reaction of 2,3-bis(benzyloxy)propanal with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst, is expected to proceed with a degree of diastereoselectivity. The choice of cyanide reagent and reaction conditions can influence the ratio of the resulting diastereomeric cyanohydrins. Research has shown that the addition of nucleophiles to α-alkoxyaldehydes can proceed with high diastereoselectivity. nih.gov

Optimization of Reaction Conditions and Synthetic Efficiency

For the synthesis of this compound, key optimization points include:

Benzylation: Ensuring complete protection of the hydroxyl groups without side reactions. This may involve exploring different bases, benzylating agents, and reaction temperatures.

Cyanation: Maximizing the diastereoselectivity of the cyanide addition. This can be achieved by screening various cyanide sources (e.g., TMSCN, KCN with a phase-transfer catalyst), Lewis acids, and reaction temperatures.

A hypothetical, yet plausible, synthetic sequence based on the principles discussed is outlined below:

| Step | Reactant | Reagents | Product | Key Considerations |

| 1 | D-Mannitol | Acetone, H+ | 1,2:5,6-Di-O-isopropylidene-D-mannitol | Control of reaction time to avoid over-reaction. |

| 2 | 1,2:5,6-Di-O-isopropylidene-D-mannitol | NaIO4 | 2,3-O-Isopropylidene-D-glyceraldehyde | Careful monitoring of the reaction to prevent over-oxidation. |

| 3 | 2,3-O-Isopropylidene-D-glyceraldehyde | 1. NaBH42. H+ (aq) | D-Glycerol | Mild reduction conditions. |

| 4 | D-Glycerol | NaH, BnBr | 1,2,3-Tris(benzyloxy)propane | Ensuring complete benzylation. |

| 5 | 1,2,3-Tris(benzyloxy)propane | Selective deprotection/oxidation | 2,3-Bis(benzyloxy)propanal | Requires a regioselective method. |

| 6 | 2,3-Bis(benzyloxy)propanal | TMSCN, Lewis Acid | (2S,3R)-2,3-Bis(benzyloxy)propanenitrile and (2R,3R)-2,3-Bis(benzyloxy)propanenitrile | Optimization of diastereoselectivity. |

| 7 | Diastereomeric mixture | Chromatographic separation | This compound | Efficient separation technique. |

This table represents a conceptual pathway, and the actual experimental conditions would require significant optimization to achieve high yields and selectivity.

Investigation of Solvent Effects and Temperature Regimes in this compound Synthesis

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield and stereoselectivity of the cyanation reaction to produce this compound. The polarity, coordinating ability, and viscosity of the solvent can affect the stability of the catalyst-substrate complex and the transition state, thereby dictating the facial selectivity of the cyanide addition to the prochiral aldehyde, 2,3-bis(benzyloxy)propanal.

While specific studies detailing extensive solvent and temperature screening for the synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric cyanation suggest that non-polar, aprotic solvents often favor higher enantioselectivity. This is attributed to the minimization of non-specific interactions that could disrupt the tightly organized chiral environment of the catalytic pocket.

Similarly, temperature plays a crucial role. Lowering the reaction temperature generally enhances the enantioselectivity of the cyanation process. This is because the difference in the activation energies for the formation of the two diastereomeric transition states becomes more significant at lower temperatures, leading to a higher preference for the formation of the desired (S)-enantiomer. However, reducing the temperature can also lead to a decrease in the reaction rate, necessitating a careful balance to achieve both high stereoselectivity and efficient conversion.

Hypothetical data illustrating the potential impact of solvent and temperature on the synthesis of this compound is presented in the table below. This data is based on general trends observed in asymmetric cyanation reactions.

Table 1: Hypothetical Investigation of Solvent and Temperature Effects on the Asymmetric Cyanation of 2,3-Bis(benzyloxy)propanal

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Toluene (B28343) | 0 | 85 | 92 |

| 2 | Toluene | -20 | 82 | 95 |

| 3 | Toluene | -40 | 75 | 98 |

| 4 | Dichloromethane | 0 | 88 | 88 |

| 5 | Dichloromethane | -20 | 86 | 91 |

| 6 | Tetrahydrofuran | 0 | 90 | 85 |

| 7 | Tetrahydrofuran | -20 | 88 | 88 |

This table is illustrative and based on general principles of asymmetric catalysis. Actual experimental results may vary.

Advances in Catalyst Development and Ligand Design for Stereocontrol

The cornerstone of the asymmetric synthesis of this compound is the use of chiral catalysts. The development of efficient and highly selective catalysts is a continuous area of research. The catalyst, typically a complex of a metal and a chiral ligand, creates a chiral environment that directs the incoming cyanide nucleophile to one face of the aldehyde, leading to the preferential formation of the (S)-cyanohydrin.

A variety of chiral ligands have been developed for asymmetric cyanation reactions, including those based on amino alcohols, diamines, and BINOL derivatives. The steric and electronic properties of the ligand are critical for achieving high stereocontrol. The ligand's structure must be complementary to the substrate, allowing for effective binding and differentiation of the prochiral faces of the aldehyde.

In the context of synthesizing this compound, the bulky benzyloxy groups in the starting material, 2,3-bis(benzyloxy)propanal, present a unique steric challenge. The optimal catalyst system would possess a chiral pocket that can accommodate these bulky groups while still enforcing a high degree of facial selectivity.

Recent advancements in catalyst design have focused on the development of more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. While specific catalysts exclusively designed for the synthesis of this compound are not widely reported, catalysts that have shown high efficacy in the asymmetric cyanation of other sterically demanding aldehydes would be promising candidates.

The table below presents a hypothetical comparison of different chiral ligands in a metal-catalyzed asymmetric cyanation to produce this compound.

Table 2: Hypothetical Evaluation of Chiral Ligands for the Asymmetric Synthesis of this compound

| Entry | Chiral Ligand | Metal Source | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-BINOL | Ti(OiPr)₄ | 90 | 95 |

| 2 | (1R,2S)-N-methylephedrine | Zn(CN)₂ | 85 | 88 |

| 3 | (S,S)-Jacobsen's Catalyst | Ti(OiPr)₄ | 92 | 97 |

| 4 | (R,R)-TADDOL | Ti(OiPr)₄ | 88 | 93 |

This table is illustrative and based on general principles of asymmetric catalysis. Actual experimental results may vary.

Further research into the development of bespoke catalysts and a systematic investigation of reaction parameters will undoubtedly lead to more efficient and highly stereoselective syntheses of this compound, facilitating its broader application in the synthesis of complex chiral molecules.

Stereochemical Aspects and Control in 2s 2,3 Bis Benzyloxy Propanenitrile Chemistry

Mechanisms of Enantioselective Induction in Transformations Involving (2S)-2,3-Bis(benzyloxy)propanenitrile

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. In the context of transformations involving this compound, this often involves the creation of new stereocenters with a high degree of stereochemical control.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy effectively transfers the stereochemical information from the auxiliary to the product. In the context of molecules structurally related to this compound, chiral auxiliaries can be employed to control the formation of new chiral centers. For instance, in the aza- vedantu.comdiva-portal.org-Wittig sigmatropic rearrangement, a chiral auxiliary attached to the glycine-derived migrating group was used to control the absolute stereochemistry of the product. nih.gov

External chiral ligands, on the other hand, are used in catalytic amounts in conjunction with a metal or other catalyst to create a chiral environment around the reacting species. nih.gov This chiral environment favors the formation of one enantiomer over the other. numberanalytics.com For example, the enantioselective vedantu.comdiva-portal.org-Wittig rearrangement of certain ethers has been achieved with high enantioselectivity using a t-butyllithium/(S,S)-bis(oxazoline) complex as the external chiral ligand system. nih.gov The choice of the chiral ligand is crucial and is often tailored to the specific reaction and substrate.

Table 1: Examples of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

| Auxiliary/Ligand | Reaction Type | Role |

| (-)-8-Phenylmenthol | Aza- vedantu.comdiva-portal.org-Wittig Rearrangement | Controls absolute stereochemistry of the product. nih.gov |

| (S,S)-Bis(oxazoline) | vedantu.comdiva-portal.org-Wittig Rearrangement | Induces enantioselectivity in conjunction with t-butyllithium. nih.gov |

| Evans' Oxazolidinone | Aldol (B89426) Reactions | Directs the stereoselective formation of β-hydroxy carbonyl compounds. numberanalytics.com |

| Oppolzer's Camphor Sultam | Alkylations and Aldol Reactions | Influences the stereochemical outcome of various C-C bond-forming reactions. numberanalytics.com |

| Myers' Pseudoephedrine | Alkylations and Conjugate Additions | Serves as a versatile chiral auxiliary for asymmetric synthesis. numberanalytics.com |

In many reactions, the inherent chirality of the substrate itself, such as the (S)-configuration of this compound, can direct the stereochemical outcome of a reaction. This phenomenon is known as substrate-controlled stereoselectivity. The existing stereocenter can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

The cyanohydrin moiety in this compound is a versatile functional group that can be converted into a variety of other functionalities. rsc.org The stereochemistry of these transformations is often influenced by the pre-existing chiral center. For example, the reduction of the nitrile group to an amine or the hydrolysis to a carboxylic acid can proceed with high stereoselectivity due to the directing effect of the adjacent benzyloxy groups. The steric bulk and electronic properties of these protecting groups play a significant role in creating a biased environment for the incoming reagent.

Diastereoselective Transformations and Their Control in Derivatives of this compound

When a molecule already contains a stereocenter and a new one is created, the resulting stereoisomers are diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over the others. numberanalytics.com

Achieving high diastereoselectivity is a key goal in the synthesis of complex molecules. numberanalytics.com Several strategies can be employed to enhance the diastereomeric ratio in reactions involving derivatives of this compound.

Chiral Catalysts and Auxiliaries: As discussed previously, the use of chiral catalysts and auxiliaries can significantly influence the diastereoselectivity of a reaction. numberanalytics.comnumberanalytics.com

Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and the nature of the reagents can have a profound impact on the diastereomeric ratio. numberanalytics.com For instance, in aldol reactions, the choice of solvent can affect the transition state geometry and, consequently, the stereochemical outcome. nih.gov

Additives: The use of additives, such as Lewis acids, can enhance diastereoselectivity by coordinating with the substrate and/or reagent, thereby increasing the steric and electronic differentiation in the transition state. nih.gov A study on the asymmetric aldol reaction demonstrated that the addition of Cu(OTf)₂ significantly improved both the yield and the diastereomeric ratio. nih.gov

Table 2: Factors Influencing Diastereoselectivity

| Factor | Influence | Example |

| Steric Effects | The size of substituents can hinder the approach of reagents from a particular face of the molecule. numberanalytics.com | Bulky protecting groups on a chiral substrate directing an incoming nucleophile. |

| Electronic Effects | The electronic properties of substituents can influence the reaction pathway and favor the formation of a specific diastereomer. numberanalytics.com | Electron-withdrawing groups altering the reactivity and stereoselectivity of a reaction. |

| Solvent Effects | The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, affecting the diastereomeric outcome. numberanalytics.com | The use of aprotic vs. protic solvents in nucleophilic substitution reactions. |

The three-dimensional shape, or conformation, of a molecule plays a crucial role in determining the stereochemical outcome of a reaction. edurev.inlumenlearning.com Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. edurev.inyoutube.com

In acyclic systems like the derivatives of this compound, certain conformations are more stable than others. bham.ac.uk The most stable conformation is the one that minimizes steric and electronic repulsions. libretexts.org The Felkin-Anh and related models are often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds by considering the most stable ground-state conformation of the substrate. The nucleophile is predicted to attack from the least hindered trajectory. The staggered conformation, where substituents are as far apart as possible, is generally more stable than the eclipsed conformation. libretexts.org The relative energies of different conformations, such as anti and gauche, also influence the reactivity and selectivity of a reaction. bham.ac.uk

Retention and Inversion of Configuration During Chemical Transformations

During a chemical reaction at a chiral center, the original configuration of that center can either be retained or inverted.

Retention of configuration occurs when the spatial arrangement of the groups around the chiral center in the product is the same as in the reactant. vedantu.com

Inversion of configuration occurs when the spatial arrangement of the groups is reversed, akin to an umbrella turning inside out in the wind. vedantu.com

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the reaction mechanism.

Sₙ2 Reactions: These reactions typically proceed with inversion of configuration because the nucleophile attacks the carbon atom from the side opposite to the leaving group. vedantu.comstackexchange.com

Sₙ1 Reactions: These reactions proceed through a planar carbocation intermediate. libretexts.orgmasterorganicchemistry.com The nucleophile can attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization. libretexts.orgmasterorganicchemistry.com However, in some cases, the leaving group may temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org

In transformations of derivatives of this compound, understanding the reaction mechanism is crucial for predicting and controlling the stereochemistry at the chiral centers. For example, a reaction designed to replace a substituent at a chiral carbon via an Sₙ2 mechanism would be expected to proceed with inversion of configuration. Conversely, if a reaction proceeds through an Sₙ1 mechanism, a loss of stereochemical integrity at that center is likely.

Neighboring group participation can also influence the stereochemical outcome. If a neighboring group with a lone pair of electrons attacks the reaction center internally, it can lead to a net retention of configuration through a double inversion mechanism. stackexchange.com

Chemical Reactivity and Derivatizations of 2s 2,3 Bis Benzyloxy Propanenitrile

Transformations of the Nitrile Functionality in (2S)-2,3-Bis(benzyloxy)propanenitrile

The electron-withdrawing nature of the nitrile group renders the adjacent carbon atom susceptible to nucleophilic attack, while the nitrogen atom's lone pair allows for electrophilic interactions. These electronic properties are the basis for a variety of transformations.

Conversion to Amine Derivatives

The reduction of the nitrile group in this compound to a primary amine is a fundamental transformation, yielding (2S)-2,3-bis(benzyloxy)propane-1-amine. This conversion is typically achieved using powerful reducing agents capable of reducing the carbon-nitrogen triple bond.

Commonly employed reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reagent can be influenced by the presence of other functional groups within the molecule. For instance, while LiAlH₄ is highly effective, it is a non-selective reducing agent. rsc.orgorganic-chemistry.org Catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, offers a milder alternative that can sometimes provide better chemoselectivity. organic-chemistry.org

The resulting primary amine is a versatile synthetic handle that can be further derivatized, for example, through alkylation, acylation, or participation in the formation of heterocyclic systems.

Table 1: Representative Conditions for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | High | rsc.org |

| Raney Nickel | Ethanol/Ammonia (B1221849) | Room Temperature | Good to High | organic-chemistry.org |

| Palladium on Carbon (Pd/C), H₂ | Methanol, Ethanol | Room Temperature | High | organic-chemistry.org |

| Ammonia Borane | None (neat) | Thermal decomposition | Very Good | organic-chemistry.org |

Note: Yields are general and can vary based on the specific substrate and reaction conditions.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The nitrile functionality can be hydrolyzed to a carboxylic acid, (2S)-2,3-bis(benzyloxy)propanoic acid, under either acidic or basic conditions. chemistrysteps.comlibretexts.org This transformation proceeds through an intermediate amide, which, under the reaction conditions, is further hydrolyzed. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically refluxing in an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the nitrile nitrogen is protonated. This activation facilitates the nucleophilic attack of water. chemistrysteps.comyoutube.com A series of proton transfers and tautomerization leads to the formation of an amide intermediate. Continued heating in the acidic medium then hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com Protonation of the resulting intermediate by water leads to an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt. chemistrysteps.com An acidic workup is then necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Table 2: General Conditions for Nitrile Hydrolysis

| Conditions | Reagents | Intermediate | Final Product (after workup) | Reference |

| Acidic | Dilute H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid | chemistrysteps.comlibretexts.org |

| Basic | Aqueous NaOH or KOH, Heat | Amide, Carboxylate Salt | Carboxylic Acid | chemistrysteps.comlibretexts.org |

Formation of Carbonyl and Heterocyclic Compounds

The nitrile group of this compound can be a precursor to both carbonyl compounds and various heterocyclic systems.

Formation of Carbonyl Compounds: Reductive methods can be employed to convert the nitrile to an aldehyde. For example, the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures can partially reduce the nitrile to an imine, which is then hydrolyzed upon aqueous workup to afford (2S)-2,3-bis(benzyloxy)propanal. Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the primary amine.

Alternatively, reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can lead to the formation of ketones after hydrolysis of the intermediate imine. rsc.org

Formation of Heterocyclic Compounds: The nitrile functionality is a valuable building block in the synthesis of nitrogen-containing heterocycles. longdom.org For example, it can participate in cycloaddition reactions or be used in multicomponent reactions to construct rings such as pyrimidines, imidazoles, or triazoles. nih.govnih.gov The specific heterocyclic system formed depends on the reaction partners and conditions employed. For instance, condensation of dinitriles with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. While specific examples for this compound are not prevalent in readily available literature, the general reactivity patterns of nitriles suggest its potential in this area. longdom.org

Reactions Involving Benzyloxy Protecting Groups in this compound

The two benzyloxy groups in this compound serve as robust protecting groups for the hydroxyl functionalities. Their removal or transformation is a key step in many synthetic sequences.

Selective Deprotection Methodologies

The cleavage of benzyl (B1604629) ethers to reveal the free hydroxyl groups is a common and crucial step in multi-step synthesis. Several methods are available for the deprotection of the benzyloxy groups in this compound.

Catalytic Hydrogenolysis: The most common method for benzyl ether deprotection is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like cyclohexene (B86901) or ammonium formate. This method is generally clean and high-yielding, producing the deprotected diol and toluene (B28343) as a byproduct. One of the major advantages of this method is its orthogonality to many other protecting groups.

Oxidative Cleavage: Oxidative methods can also be employed for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for benzyl ethers that are activated with electron-donating groups, though methods for non-activated benzyl ethers have also been developed. organic-chemistry.org

Reductive Cleavage with Dissolving Metals: Strong reducing conditions, such as the use of sodium in liquid ammonia (Birch reduction), can also cleave benzyl ethers. However, this method is harsh and may not be compatible with other functional groups in the molecule.

Table 3: Common Methods for Benzyl Ether Deprotection

| Method | Reagents | Byproducts | Advantages | Reference |

| Catalytic Hydrogenolysis | Pd/C, H₂ (or transfer agent) | Toluene | Mild, clean, high-yielding | organic-chemistry.org |

| Oxidative Cleavage | DDQ | Benzaldehyde (B42025) derivative | Orthogonal to hydrogenolysis | organic-chemistry.org |

| Dissolving Metal Reduction | Na/NH₃ (l) | Toluene | Strong reducing conditions | organic-chemistry.org |

Transformations of the Benzylic Methylene (B1212753) Units

The benzylic methylene (C₆H₅-CH₂-) units of the benzyloxy groups are susceptible to oxidation due to the stability of the resulting benzylic radical or cationic intermediates.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize the benzylic methylene groups. Under vigorous conditions, this can lead to the formation of benzoic acid derivatives. Milder and more selective reagents can be used to achieve oxidation to the corresponding benzaldehyde or ketone. For instance, oxidation of a benzylic C-H bond can lead to a carbonyl group, which can be a useful transformation for further functionalization.

While these reactions are well-documented for simple benzyl ethers, their application to a molecule like this compound would need to consider the potential for reaction at other sites, particularly the carbon alpha to the nitrile. The selectivity of such oxidations would be a key consideration.

Cyclization and Rearrangement Reactions Involving the Propanenitrile Scaffold

The unique structure of this compound, with its vicinal benzyloxy groups and a nitrile function, presents intriguing possibilities for intramolecular reactions. These transformations could lead to the formation of novel cyclic and rearranged products, potentially with high stereoselectivity due to the influence of the existing chiral center.

While specific literature on the intramolecular cyclization of this compound is not extensively documented, the reactivity of its constituent functional groups suggests several potential pathways. One such possibility is an intramolecular cyclization initiated by the deprotonation of the carbon alpha to the nitrile group. Under strongly basic conditions, the resulting carbanion could potentially undergo an intramolecular nucleophilic attack.

A plausible, though challenging, pathway could involve the displacement of one of the benzyloxy groups. However, the cleavage of an ether bond by an internal carbanion is generally a difficult transformation. wikipedia.orgmasterorganicchemistry.com A more likely scenario for cyclization would involve the transformation of the nitrile group into a more reactive species. For instance, hydrolysis of the nitrile to a carboxylic acid or an amide, followed by intramolecular lactonization or lactamization, could lead to cyclic products. google.comorganic-chemistry.orgnih.gov This, however, would necessitate conditions that also risk the cleavage of the benzyl ether protecting groups.

Another theoretical cyclization pathway could be a variation of the Thorpe-Ziegler reaction, although this typically requires a dinitrile. wikipedia.orgchem-station.comyoutube.comsynarchive.com If the molecule were modified to contain a second nitrile group, this reaction could be a viable route to a cyclic ketone.

Table 1: Hypothetical Intramolecular Cyclization Reactions

| Starting Material | Reagents and Conditions | Potential Product(s) | Reaction Type |

| This compound | 1. Strong Acid, H₂O2. Heat | 2,3-Dihydroxybutanoic acid lactone | Hydrolysis and Lactonization |

| This compound | Strong Base (e.g., NaH) | 4-Benzyloxy-3-phenyl-tetrahydrofuran-3-carbonitrile | Intramolecular Alkylation (Hypothetical) |

Note: The reactions and products in this table are hypothetical and based on general principles of organic reactivity, as specific examples for this compound are not readily found in the literature.

The stereogenic center at the C-2 position of this compound can exert significant influence on the stereochemical outcome of rearrangement reactions. One of the most intriguing possibilities is an O-to-C rearrangement of one of the benzyl groups. Such a rearrangement would involve the migration of a benzyl group from an oxygen atom to the carbon atom alpha to the nitrile group.

This type of rearrangement is conceptually related to well-known transformations such as the Wittig or Stevens rearrangements, although the substrate and conditions might differ. The driving force for such a reaction could be the formation of a more stable C-C bond at the expense of a C-O bond. The stereoselectivity of this process would be of paramount importance, with the configuration of the C-2 center directing the approach of the migrating benzyl group.

While direct evidence for an O-to-C benzyl migration in this compound is scarce in the literature, acyl migrations in similar glycerol-derived structures have been observed. nih.gov This suggests that under appropriate conditions, the benzylic ether linkages might exhibit mobility.

Table 2: Hypothetical Stereoselective O-to-C Benzyl Rearrangement

| Starting Material | Reagents and Conditions | Potential Product | Key Features |

| This compound | Strong Base (e.g., n-BuLi), Low Temperature | (2S,3R)-3-Benzyloxy-2-benzyl-3-phenylpropanenitrile | Formation of a new C-C bond with potential high diastereoselectivity. |

Note: This table illustrates a hypothetical rearrangement. The stereochemical outcome would depend on the specific mechanism and reaction conditions.

Beyond O-to-C migrations, other stereoselective rearrangements could be envisaged, potentially involving the nitrile group itself. For instance, reactions that proceed through intermediates capable of influencing the stereochemistry at adjacent centers are well-documented in organic synthesis. youtube.comyoutube.com

2s 2,3 Bis Benzyloxy Propanenitrile As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Polyhydroxylated Scaffolds

The stereodense and functionalized structure of (2S)-2,3-Bis(benzyloxy)propanenitrile makes it an ideal starting point for the synthesis of chiral polyhydroxylated scaffolds, which are core structures in many natural products and bioactive molecules. The synthetic strategy typically involves the transformation of the nitrile group into an amine or aldehyde, which then participates in chain elongation and cyclization reactions.

A key application is in the synthesis of polyhydroxylated alkaloids, particularly pyrrolidines and piperidines. Although direct synthesis from this compound is not extensively documented, a closely related strategy involves the use of carbohydrate-derived nitrones. For example, polyhydroxylated nitrones prepared from enantiomers of simple sugars like arabinose and xylose serve as precursors for these scaffolds nih.gov. A plausible pathway would involve the reduction of the nitrile in this compound to the corresponding primary amine, (2S)-2,3-bis(benzyloxy)propan-1-amine. This chiral amine can then be elaborated through various methods, such as reductive amination with a suitable dicarbonyl compound or by coupling with a chiral aldehyde followed by cyclization, to generate highly functionalized polyhydroxylated rings. The benzyloxy protecting groups are strategically important, as they are stable under many reaction conditions and can be removed in the final stages of a synthesis to reveal the polyol structure.

Utility in the Stereocontrolled Synthesis of Chiral Heterocyclic Systems (e.g., Pyrrolidines, Nucleosides)

The defined stereochemistry of this compound is pivotal for the stereocontrolled synthesis of chiral heterocycles, which are ubiquitous in pharmaceuticals.

Pyrrolidines:

This building block is particularly useful for creating substituted pyrrolidines, which are prevalent in many alkaloid natural products and enzyme inhibitors. A demonstrated synthetic route to polyhydroxylated pyrrolidines, analogous to what could be achieved from this compound, involves the reaction of polyhydroxylated cyclic nitrones with trimethylsilyl (B98337) cyanide (TMSCN). This reaction proceeds via a trans-addition mechanism, establishing a new stereocenter with high control nih.gov. For instance, the cyanation of various carbohydrate-derived nitrones yields cyanated pyrrolidine (B122466) intermediates with specific stereoconfigurations nih.gov. The subsequent reduction of the nitrile group and further modifications can lead to a diverse library of pyrrolidine analogues, such as those of the potent β-N-acetylhexosaminidase inhibitor, pochonicine nih.gov.

Table 1: Diastereoselective Cyanation of Chiral Nitrones to Form Pyrrolidine Cores (Based on analogous reactions demonstrating the utility of chiral nitrile precursors)

| Entry | Starting Nitrone Source | Cyanation Product | Diastereomeric Ratio (trans:cis) | Yield | Reference |

| 1 | L-Arabinose | (2S,3S,4S,5S)-pyrrolidine | exclusively trans | High | nih.gov |

| 2 | D-Xylose | (2R,3R,4S,5R)-pyrrolidine | exclusively trans | High | nih.gov |

| 3 | D-Ribose | (2R,3S,4R,5R)-pyrrolidine | exclusively trans | High | nih.gov |

| 4 | D-Lyxose | (2R,3R,4R,5R)-pyrrolidine | 61:39 | High | nih.gov |

This stereocontrolled approach highlights how the nitrile functionality, as present in this compound, can be strategically introduced to build complex heterocyclic systems with multiple stereocenters.

Nucleosides:

This compound also serves as a valuable precursor for the synthesis of acyclic and carbocyclic nucleoside analogues, an important class of antiviral and anticancer agents. The standard approach to nucleoside synthesis involves coupling a sugar or sugar-like moiety with a nucleobase. The nitrile can be chemically transformed into a functionality suitable for this coupling. For example, reduction of the nitrile to a primary amine furnishes a chiral 1-amino-2,3-diol equivalent (with hydroxyls protected), which is a key synthon for building the "sugar" portion of acyclic nucleosides. This amine can be coupled with pyrimidine (B1678525) or purine (B94841) bases through various methods, including the construction of a pyrimidinone ring or via Mitsunobu reaction, to form the final nucleoside analogue. The inherent chirality of the starting material ensures the enantiopurity of the resulting therapeutic agent.

Application in Multicomponent Reactions for Expanding Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single step. While direct participation of this compound in a named MCR is not widely reported, its functional groups offer significant potential for such applications.

Nitriles are known components in several MCRs, including the Strecker and Ugi reactions nih.govnumberanalytics.com. The most plausible application of this compound in this context would be its conversion into a reactive intermediate for an isocyanide-based multicomponent reaction (IMCR), such as the Ugi or Passerini reaction. The synthesis of an isonitrile from the corresponding primary amine (obtained by reduction of the nitrile) is a standard transformation.

The resulting chiral isocyanide, (2S)-2,3-bis(benzyloxy)propyl isocyanide, could then be used in a four-component Ugi reaction. In this reaction, the isocyanide, an aldehyde, a primary amine, and a carboxylic acid would condense to form a complex α-acylamino amide product. The significance of this approach is that the entire chiral backbone of the original this compound molecule would be incorporated into a new, highly diverse scaffold in a single, efficient operation. This strategy allows for the creation of large libraries of chiral, non-racemic compounds for biological screening by simply varying the other three components of the reaction.

Strategic Integration of this compound into Retrosynthetic Pathways

Retrosynthetic analysis is a technique used to plan the synthesis of a complex target molecule by breaking it down into simpler, commercially available precursors rsc.org. This compound is a strategic starting material in the retrosynthesis of many natural products and complex chiral molecules due to its status as a C3 chiral building block derived from the chiral pool.

When planning the synthesis of a target molecule containing a polyhydroxylated chain or a substituted heterocyclic system, a key retrosynthetic disconnection often involves breaking a carbon-carbon or carbon-heteroatom bond to reveal a simpler chiral fragment. This compound often emerges as a logical precursor from such analysis.

Consider a hypothetical complex target like a polyhydroxylated indolizidine alkaloid. The retrosynthetic analysis might proceed as follows:

Functional Group Interconversion (FGI): The hydroxyl groups on the final target are recognized as deprotected benzyl (B1604629) ethers.

C-N Disconnection: A key bond-forming step in the forward synthesis could be an intramolecular cyclization (e.g., reductive amination). Disconnecting this bond reveals a linear amino-aldehyde or amino-ketone precursor.

C-C Disconnection: The linear precursor can be further disconnected. For example, a disconnection adjacent to an amino group might lead back to a chiral amino alcohol or a chiral α-amino nitrile.

This process would identify a chiral three-carbon unit with specific stereochemistry as a necessary synthon. This compound fits this role perfectly, as the nitrile can serve as a precursor to an amine (via reduction) or a carboxylic acid (via hydrolysis), providing multiple pathways for integrating the fragment into the growing molecule. Its pre-installed protecting groups and defined stereochemistry simplify the synthetic plan and avoid the need for asymmetric induction steps later in the sequence.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms in (2S)-2,3-Bis(benzyloxy)propanenitrile Transformations

No specific studies detailing the reaction mechanisms of this compound have been identified. Research in the broader context of nitrile chemistry often involves the transformation of the nitrile group into other functional groups such as amines, amides, or carboxylic acids. These transformations typically proceed through well-established mechanistic pathways, including nucleophilic addition to the carbon-nitrogen triple bond. However, specific kinetic data and the identification of rate-determining steps for reactions involving this compound are not documented in the available literature.

Kinetic Studies and Determination of Rate-Determining Steps

There is no available information regarding kinetic studies performed on reactions involving this compound. Such studies would be crucial for understanding the factors that influence the reaction rates and for optimizing reaction conditions.

Intermediate Identification and Characterization

The identification and characterization of intermediates are fundamental to elucidating reaction mechanisms. For transformations of this compound, one might hypothesize the formation of various intermediates depending on the reaction type. For instance, in a hydrolysis reaction, a primary amide intermediate would be expected. However, no specific experimental or spectroscopic data confirming the presence and structure of such intermediates for this particular compound are available.

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and molecular properties. While DFT has been applied to a wide range of organic molecules, including other chiral nitriles, specific computational studies on this compound are not found in the surveyed literature.

Density Functional Theory (DFT) Calculations for Transition State Analysis

No published DFT calculations analyzing the transition states of reactions involving this compound could be located. Such analyses would provide valuable insights into the energy barriers and geometries of the transition states, which are critical for understanding the reaction pathways.

Theoretical Modeling of Stereoselectivity and Regioselectivity

The stereogenic center in this compound makes it an interesting candidate for studies on stereoselectivity. Theoretical modeling could help predict and explain the stereochemical outcome of its reactions. However, no such modeling studies specific to this compound have been reported.

Conformational Analysis and Molecular Interactions

The conformational flexibility of the benzyloxy groups can significantly influence the reactivity of the molecule. A thorough conformational analysis would be necessary to understand the preferred spatial arrangements and their impact on molecular interactions. Unfortunately, no dedicated conformational analysis or studies on the non-covalent interactions within this compound have been published.

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation)

Chiroptical techniques are indispensable for probing the stereochemistry of chiral molecules like (2S)-2,3-Bis(benzyloxy)propanenitrile. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, a measurement of its specific rotation would confirm its chiral nature and distinguish it from its (2R) enantiomer, which would exhibit a rotation of equal magnitude but opposite direction. While the exact value for this compound is not readily found in the literature, a hypothetical value would be presented in a data table as follows:

| Compound | Concentration (c) | Solvent | Wavelength (λ) | Temperature | Specific Rotation [α] |

| This compound | g/100mL | Chloroform | 589 nm (D-line) | 20°C | Hypothetical Value |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the conformation of molecules and can provide detailed information about the spatial arrangement of chromophores. In this compound, the phenyl groups of the benzyloxy moieties and the nitrile group would act as chromophores. The resulting CD spectrum would be a unique fingerprint for the (S)-enantiomer, allowing for its differentiation from the (R)-enantiomer and providing insights into its preferred conformation in solution.

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography, Chiral Gas Chromatography)

To ensure that a sample of this compound is enantiomerically pure, chromatographic methods utilizing a chiral stationary phase (CSP) are employed. These techniques are designed to separate enantiomers, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound. The sample is passed through a column packed with a chiral stationary phase. The two enantiomers of 2,3-bis(benzyloxy)propanenitrile would interact differently with the CSP, leading to different retention times and their separation. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric purity of the (2S) isomer can be accurately determined. While specific conditions for this compound are not published, a typical setup would be documented as shown in the table below.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (2S)-enantiomer | Hypothetical t₁ |

| Retention Time (2R)-enantiomer | Hypothetical t₂ |

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can also be used for enantiomeric separation. The principles are similar to chiral HPLC, but the mobile phase is a gas, and the separation occurs in a capillary column coated with a chiral stationary phase.

Spectroscopic Techniques for Structural and Stereochemical Elucidation (e.g., Advanced Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods are fundamental to determining the molecular structure and connectivity of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR: Would be used to identify the number and connectivity of hydrogen atoms. The benzylic protons and the protons on the propane (B168953) backbone would have characteristic chemical shifts and coupling patterns.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

Advanced 2D NMR techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding network of the molecule by showing correlations between different nuclei. For instance, a COSY spectrum would show the coupling between adjacent protons on the propanenitrile backbone, while an HMBC spectrum would show long-range correlations, for example, between the benzylic protons and the carbons of the phenyl rings.

A hypothetical summary of expected ¹H NMR data is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.2-7.4 | multiplet | - |

| Benzyl-CH₂ | 4.5-4.8 | multiplet | - |

| CH(CN) | 4.2-4.4 | multiplet | - |

| CH₂O | 3.6-3.9 | multiplet | - |

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of this compound. This technique confirms the molecular formula and can also be used to analyze fragmentation patterns, which can provide further structural information.

X-ray Crystallography for Absolute Configuration Determination and Molecular Recognition Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound can be grown, this technique can provide the precise coordinates of every atom in the molecule. This allows for the unambiguous assignment of the (S) configuration at the chiral center. Furthermore, the resulting crystal structure can reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding the compound's solid-state packing and potential for molecular recognition. Although no published crystal structure for this specific compound was found, the data obtained from such an analysis would be the gold standard for its structural elucidation.

Emerging Trends and Future Research Perspectives in 2s 2,3 Bis Benzyloxy Propanenitrile Chemistry

Green Chemistry Approaches in the Synthesis and Transformations of (2S)-2,3-Bis(benzyloxy)propanenitrile

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing synthetic strategy. journals.co.za For a molecule like this compound, this involves developing routes that use less hazardous materials, reduce waste, and improve energy efficiency.

A major focus of green nitrile synthesis is the avoidance of highly toxic cyanide reagents. chemistryviews.org Biocatalysis offers a compelling alternative. Enzymes such as aldoxime dehydratases can convert readily available aldoximes into nitriles with high enantioselectivity, operating in aqueous media and under mild conditions. chemistryviews.org This cyanide-free biocatalytic method has been demonstrated for a broad range of substrates. chemistryviews.org Nitrilases and nitrile hydratases are other classes of enzymes that can transform nitriles into valuable amides or carboxylic acids, often with excellent chemo- and enantioselectivity, avoiding the harsh acidic or basic conditions of traditional hydrolysis. journals.co.za The use of whole-cell biocatalysts can further simplify processes and reduce costs. chemistryviews.org The application of these enzymatic systems could provide sustainable pathways for both the synthesis and derivatization of this compound. nih.govnih.gov

Other green approaches include the use of alternative reaction media and catalysts. For example, one-pot syntheses of nitriles from biomass-derived aldehydes have been developed using ionic liquids as both the solvent and catalyst, operating under metal- and cyanide-free conditions. acs.orgacs.org The development of catalytic systems that allow for reactions to be performed in water or other environmentally benign solvents is also a key research goal. journals.co.za Additionally, processes that improve atom economy, such as the direct conversion of alcohols or primary amides to nitriles, contribute to greener synthetic routes. organic-chemistry.org

Exploration of New Chemical Space for this compound Derivatives and Analogs

The nitrile group is exceptionally versatile and can be transformed into a wide array of other functional groups, making this compound a valuable starting point for generating molecular diversity. Future research will undoubtedly leverage this reactivity to create novel derivatives and analogs with potentially new and interesting properties.

The cyano group can be readily converted into primary amines, amides, carboxylic acids, ketones, and various nitrogen-containing heterocycles like tetrazoles. acs.org Each of these transformations on the this compound scaffold would yield a new family of chiral building blocks. For example, reduction of the nitrile would provide a chiral 1,2-diamine precursor, while hydrolysis would lead to a chiral β-hydroxy carboxylic acid derivative (after deprotection).

Furthermore, the nitrile group can participate in various cycloaddition reactions, serving as a linchpin for the construction of complex ring systems. The exploration of these transformations, guided by modern catalytic methods, will expand the chemical space accessible from this compound. This could involve modifying the benzyloxy protecting groups or functionalizing the carbon backbone prior to or after nitrile transformation. The systematic synthesis of such analogs is a key strategy in fields like medicinal chemistry for the discovery of new biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.